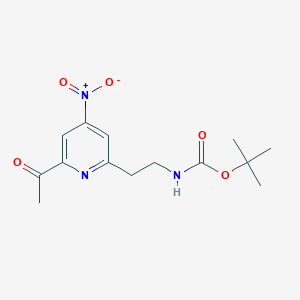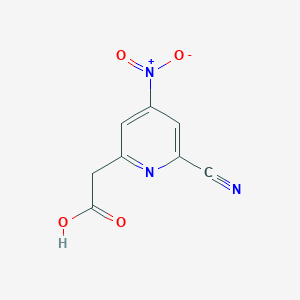
Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features an isopropyl-phenyl group attached to the thiazole ring, with an ethyl ester functional group at the 2-carboxylic acid position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Isopropyl-Phenyl Group: This step can be accomplished via Friedel-Crafts alkylation, where an isopropyl group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the esterification process to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.
Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding or π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Phenylthiazole-2-carboxylic acid ethyl ester: Lacks the isopropyl group, which may affect its biological activity and physical properties.
4-(4-Methylphenyl)-thiazole-2-carboxylic acid ethyl ester: Contains a methyl group instead of an isopropyl group, which can influence its reactivity and applications.
Uniqueness
4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its solubility and stability, making it a valuable compound for various research applications.
属性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-propan-2-ylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)14-16-13(9-19-14)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3 |
InChI 键 |
YRLGUJUBKHIAOS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)









![3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)



